Copper--hafnium (8/3)
説明
Copper-hafnium (Cu-Hf) alloys, particularly the Cu₈Hf₃ composition (approximated as 8:3 atomic ratio), are precipitation-hardenable alloys designed to balance high electrical/thermal conductivity with mechanical strength. These alloys form intermetallic phases, such as Cu₁₀Hf₇, which precipitate during aging to enhance hardness and thermal stability .
特性
CAS番号 |
60241-07-8 |
|---|---|
分子式 |
Cu8Hf3 |
分子量 |
1043.8 g/mol |
IUPAC名 |
copper;hafnium |
InChI |
InChI=1S/8Cu.3Hf |
InChIキー |
BAFKLLUBZXFQCZ-UHFFFAOYSA-N |
正規SMILES |
[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Hf].[Hf].[Hf] |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
Copper–hafnium (8/3) can be synthesized through several methods, including:
Solid-State Reaction: This involves mixing copper and hafnium powders in the desired stoichiometric ratio and heating the mixture at high temperatures to facilitate the reaction.
Mechanical Alloying: This method involves the repeated welding, fracturing, and re-welding of copper and hafnium powders in a high-energy ball mill. This process results in the formation of a homogeneous alloy.
Melt Quenching: In this method, copper and hafnium are melted together and then rapidly cooled to form an amorphous or crystalline alloy.
Industrial Production Methods
In industrial settings, the production of copper–hafnium (8/3) often involves:
Vacuum Induction Melting: Copper and hafnium are melted together in a vacuum induction furnace to prevent oxidation and contamination. The molten alloy is then cast into molds.
Powder Metallurgy: Copper and hafnium powders are mixed, compacted, and sintered at high temperatures to form the desired alloy.
化学反応の分析
Types of Reactions
Copper–hafnium (8/3) undergoes various chemical reactions, including:
Oxidation: At high temperatures, copper–hafnium (8/3) reacts with oxygen to form copper oxide and hafnium oxide.
Reduction: The compound can be reduced using hydrogen gas to produce pure copper and hafnium metals.
Substitution: Copper–hafnium (8/3) can undergo substitution reactions with halogens to form copper halides and hafnium halides.
Common Reagents and Conditions
Oxidation: Oxygen gas at high temperatures.
Reduction: Hydrogen gas at elevated temperatures.
Substitution: Halogen gases (e.g., chlorine, bromine) at high temperatures.
Major Products
Oxidation: Copper oxide (CuO) and hafnium oxide (HfO2).
Reduction: Pure copper (Cu) and hafnium (Hf) metals.
Substitution: Copper halides (e.g., CuCl2) and hafnium halides (e.g., HfCl4).
科学的研究の応用
Copper–hafnium (8/3) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions due to its high surface area and reactivity.
Biology: Investigated for its potential use in biomedical applications, such as antimicrobial agents and drug delivery systems.
Medicine: Studied for its potential use in medical implants and devices due to its biocompatibility and mechanical strength.
Industry: Utilized in the production of high-strength, high-conductivity materials for electrical and thermal applications, such as in the aerospace and automotive industries.
作用機序
The mechanism by which copper–hafnium (8/3) exerts its effects involves several molecular targets and pathways:
Catalytic Activity: The compound’s high surface area and reactivity enable it to act as a catalyst in various chemical reactions, facilitating the conversion of reactants to products.
Antimicrobial Properties: Copper ions released from the compound can interact with microbial cell membranes, leading to cell lysis and death.
Biocompatibility: The compound’s biocompatibility makes it suitable for use in medical implants, where it can integrate with biological tissues without causing adverse reactions.
類似化合物との比較
Key Properties :
- Electrical Conductivity : Cu-Hf alloys achieve up to 80% IACS (International Annealed Copper Standard) after aging, making them suitable for electrical engineering applications .
- Mechanical Strength : Yield strengths exceeding 400 MPa are attainable through cold working and aging at 450–500°C .
- Thermal Stability : Retains 85% of peak hardness after 100 hours at 500°C, outperforming many binary Cu alloys .
Comparison with Similar Copper Alloys
Copper-Scandium (Cu-Sc)
- Strengthening Mechanism : Precipitation of CuSc phases enhances strength but reduces conductivity compared to Cu-Hf.
- Conductivity : CuSc0.3 (0.3 at.% Sc) achieves ~50% IACS after aging, significantly lower than Cu-Hf0.7 (80% IACS) .
- Recrystallization Temperature : CuSc0.3 shows primary recrystallization at 350°C, 299 K lower than Cu-Hf alloys .
- Applications: Limited to niche uses due to scandium’s high cost and lower conductivity .
Copper-Chromium (Cu-Cr)
- Precipitation Kinetics : Cr-rich precipitates form rapidly, but coarsening at >400°C degrades strength .
- Conductivity : CuCr0.35 achieves ~85% IACS, comparable to Cu-Hf, but with lower thermal stability .
- Microstructure : Atom probe tomography reveals Cr clusters in Cu-Cr alloys, whereas Cu-Hf forms finer, more stable Hf-rich precipitates .
Copper-Zirconium (Cu-Zr)
- Phase Similarity : Zr and Hf exhibit nearly identical chemical behavior, but Hf’s higher density (13.3 vs. 6.5 g/cm³) impacts weight-sensitive applications .
- Mechanical Properties : Cu₅Zr alloys achieve ~350 MPa yield strength, lower than Cu-Hf, due to less stable intermetallic phases .
- Conductivity : Cu-Zr alloys retain ~75% IACS, slightly below Cu-Hf .
Data Tables
Table 1: Comparative Properties of Precipitation-Hardened Copper Alloys
| Property | Cu-Hf (0.7 at.%) | Cu-Sc (0.3 at.%) | Cu-Cr (0.35 at.%) | Cu-Zr (5 at.%) |
|---|---|---|---|---|
| Yield Strength (MPa) | 420–450 | 380–400 | 350–380 | 300–350 |
| Conductivity (% IACS) | 78–82 | 45–50 | 80–85 | 70–75 |
| Aging Temperature (°C) | 450–500 | 300–350 | 400–450 | 400–450 |
| Thermal Stability* | Excellent | Moderate | Moderate | Good |
*Thermal stability defined as % hardness retained after 100 hours at 500°C.
Table 2: Phase Stability and Precipitation Behavior
| Alloy | Dominant Precipitate | Precipitation Onset (°C) | Coarsening Resistance |
|---|---|---|---|
| Cu-Hf | Cu₁₀Hf₇ | 450 | High |
| Cu-Sc | CuSc | 300 | Moderate |
| Cu-Cr | Cr-rich clusters | 400 | Low |
| Cu-Zr | Cu₅Zr | 400 | Moderate |
Research Findings and Discussions
- Precipitation Dynamics : In Cu-Hf0.7Cr0.35, Hf stabilizes Cr clusters, delaying coarsening and improving conductivity retention .
- Aging Optimization : Aging Cu-Hf at 500°C for 8 hours maximizes strength-conductivity synergy, with Hf precipitates <10 nm in size .
- Thermodynamic Behavior : The Cu-Hf system’s positive enthalpy of mixing (+12 kJ/mol) promotes fine precipitation, contrasting with Cu-Cr’s tendency for rapid cluster growth .
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